molecular formula C6H4ClIO B1592612 4-Chloro-3-iodophenol CAS No. 202982-72-7

4-Chloro-3-iodophenol

Cat. No. B1592612
M. Wt: 254.45 g/mol
InChI Key: UPIATGHEVZKVRT-UHFFFAOYSA-N
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Description

4-Chloro-3-iodophenol, also known as 3-iodo-4-chlorophenol, is a phenol compound with a molecular formula of C6H3ClIO. It is a pale yellow crystalline solid that is soluble in hot water and ethanol. It is used in a variety of scientific applications, including organic synthesis, biochemical research, and laboratory experiments.

Scientific Research Applications

Signal Enhancement in Immunodetection

4-Iodophenol has been applied as a signal enhancer in luminol-based immunodot and Western blotting assays. The addition of 4-iodophenol enhances the detection signal for biotin-BSA in these assays (Leong & Fox, 1988).

Degradation by Sulfate-Reducing Consortia

Research indicates that 4-iodophenol, among other halogenated phenols, can be utilized by sulfidogenic consortia for degradation. This process involves coupling the degradation of these compounds to sulfate reduction (Häggblom & Young, 1995).

Reaction with Chlorine and Toxicity Alteration

4-Iodophenol reacts with HOCl, leading to the formation of less toxic iodate and chlorinated aliphatic disinfection byproducts (DBPs). This transformation significantly reduces the acute toxicity of water samples containing iodophenols (Wang et al., 2021).

Structural Analysis in Crystallography

The crystal structures of 4-iodophenoxyaniline, when compared to its bromo, chloro, and ethynyl counterparts, provide insights into the conditional isomorphism and structural behavior of such compounds (Dey & Desiraju, 2004).

Enhancement of Luminol Chemiluminescence

4-Iodophenol is used to enhance luminol chemiluminescence in the direct detection of horseradish peroxidase (HRP) encapsulated in liposomes, improving detection sensitivity significantly (Kamidate et al., 2009).

Arylation with 2-Fluorobenzaldehyde

4-Iodophenol undergoes arylation with 2-fluorobenzaldehyde under specific conditions, demonstrating its reactivity and potential application in organic synthesis (Bálint et al., 2013).

Formation and Control of Iodinated Disinfection Byproducts

In cooking processes using chloraminated/chlorinated tap water and iodized salt, iodophenols like 4-iodophenol can form as disinfection byproducts. Understanding their formation and potential control is crucial for ensuring water safety (Pan et al., 2016).

Oxidation in Liquid and Vapor Phases

4-Chloro-3-methylphenol, a related compound, has been studied for oxidation in both liquid and vapor phases, offering insights into pollutant degradation methodologies that could potentially apply to 4-iodophenol as well (Kronholm et al., 2002).

Reductive Halogen Elimination

Research has shown that iodophenols, including compounds similar to 4-iodophenol, undergo reductive dehalogenation in aqueous solutions, which could be relevant in environmental remediation processes (Matasović & Bonifačić, 2007).

Coexistence of Noncovalent Interactions

A study on 4-amino-2-iodophenol, a structurally related compound, highlights the influence of noncovalent interactions on molecular behavior, which can inform the understanding of 4-iodophenol's chemical properties (Saha & Sastry, 2015).

properties

IUPAC Name

4-chloro-3-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIATGHEVZKVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628976
Record name 4-Chloro-3-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-iodophenol

CAS RN

202982-72-7
Record name 4-Chloro-3-iodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202982-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-chloro-2-iodo-4-methoxybenzene (2.68 g, 10.0 mmol) in dichloromethane (20 ml) was dropped under ice cooling 0.91M boron tribromide in dichloromethane (13.0 ml, 12.0 mmol). The mixture was stirred for 1 hour under ice cooling and for a day at room temperature. To the reaction mixture was added an aqueous saturated sodium hydrogencarbonate solution. The mixture was acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with an aqueous saturated sodium chloride solution and dried over sodium sulfate. The solvent was removed to give the subject compound as pale brown crystals (2.61 g, quantitatively).
Quantity
2.68 g
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reactant
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20 mL
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13 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Buchan, H McCombie - Journal of the Chemical Society (Resumed), 1932 - pubs.rsc.org
… 4-Chloro-3-iodophenol was prepared from 2-iodo-4nitroaniline. The structure of 4 : 6-dichloro-3-iodophenol was established by synthesis from 4 : 6-dichlorophenyl ptoluene- …
Number of citations: 0 pubs.rsc.org
PJ Vikesland, EM Fiss, KR Wigginton… - … science & technology, 2013 - ACS Publications
… Calibration curves for BPA, triclosan, phenol, 4-chlorophenol, 2,4-DCP, 2,4,6-TCP, 2,4,5,6-tetrachlorophenol, 4-iodophenol, 2,4,6-triiodophenol, 4-chloro-3-iodophenol, and 4-…
Number of citations: 61 pubs.acs.org
EM Fiss - 2009 - vtechworks.lib.vt.edu
Pharmaceuticals and personal care products (PPCPs) include a wide range of chemicals such as prescription and over-the-counter drugs, fragrances, diagnostic agents, and a litany of …
Number of citations: 0 vtechworks.lib.vt.edu
A Mukherjee, GR Desiraju - IUCrJ, 2014 - scripts.iucr.org
… To assess the generality of our rationalization, 4-chloro-3-iodophenol (4) was studied next. Compound (4) shows similar hydrogen and halogen bonding synthons [Cl⋯Cl, 3.414 (5) Å; [\…
Number of citations: 203 scripts.iucr.org
BR Hearn, P Jaishankar, C Sidrauski, JC Tsai… - …, 2016 - Wiley Online Library
… )-N-[(1R,4R)-4-(2-chloroacetamido)cyclohexyl]acetamide (0.071 g, 0.2 mmol) in acetone (1.5 mL) were added potassium carbonate (0.041 g, 0.3 mmol) and 4-chloro-3-iodophenol (…
AN Dinh - 2020 - search.proquest.com
The functionalization of arenes and heterocycles via direct CH activation is a valuable tool in medicinal chemistry as it allows for the manipulation of a diversity of complex structures …
Number of citations: 4 search.proquest.com
D Zhang, Y Zheng, X Dou, H Lin, SNA Shah, JM Lin - Langmuir, 2017 - ACS Publications
Gas–solid phase reactions between ozone (O 3 ) and three representative solids (alcohols, phenols, and saccharides) were investigated through a heterogeneous chemiluminescence (…
Number of citations: 8 pubs.acs.org
SM Maddox - 2018 - search.proquest.com
Atropisomerism represents a form of chirality that is often swept under the rug in medicinal chemistry and drug development. Nonetheless, our lab has demonstrated that atropisomerism …
Number of citations: 2 search.proquest.com

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